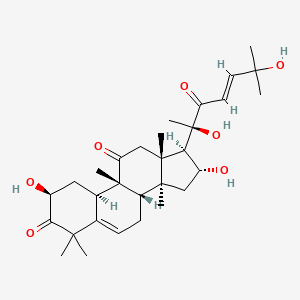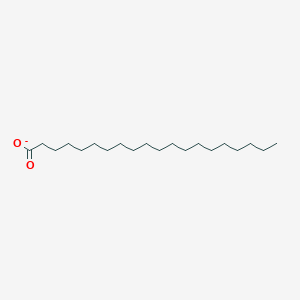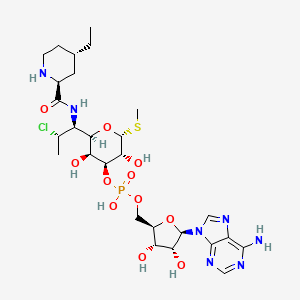
(R)-4-dehydropantoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-dehydropantoic acid is the 4-dehydro derivative of (R)-pantoic acid. It is a 2-hydroxy monocarboxylic acid and an aldehyde. It derives from a (R)-pantoic acid. It is a conjugate acid of a (R)-4-dehydropantoate.
Scientific Research Applications
Phytoremediation Enhancement
(R)-4-dehydropantoic acid is associated with the phytoremediation process. Germaine et al. (2006) described the inoculation of plants with genetically tagged bacterial endophytes that naturally possess the ability to degrade harmful compounds. These inoculated plants demonstrated an enhanced capability to remove such compounds from the soil, reducing their accumulation in aerial tissues and demonstrating the utility of bacterial endophytes in improving phytoremediation of contaminated substrates (Germaine et al., 2006).
Protein Modification Probing
Xu and Chance (2007) highlighted the significance of (R)-4-dehydropantoic acid in probing structural proteomics through the modification of proteins. This process involves the hydroxyl radical-mediated modification of proteins, indicating the compound's role in understanding and mapping protein structures (Xu & Chance, 2007).
Substrate Specificity in Dehydration Reactions
Zhang and van der Donk (2007) explored the substrate specificity of lacticin 481 synthetase in dehydration reactions, indicating the potential of (R)-4-dehydropantoic acid in such enzymatic processes. The study revealed the synthetase's ability to convert various threonine analogs into corresponding dehydroamino acids, showcasing the compound's relevance in synthetic applications and lantibiotic engineering (Zhang & van der Donk, 2007).
properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h3-4,8H,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
HVMPYIKTQSOMHA-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C=O)[C@H](C(=O)O)O |
SMILES |
CC(C)(C=O)C(C(=O)O)O |
Canonical SMILES |
CC(C)(C=O)C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




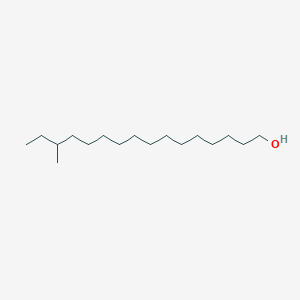

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)
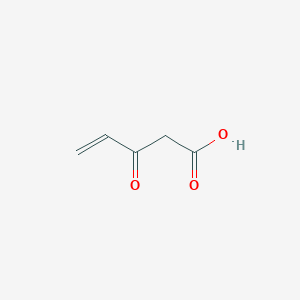
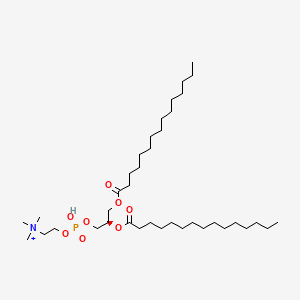
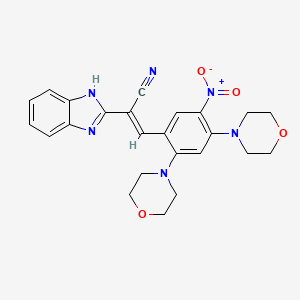
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)
